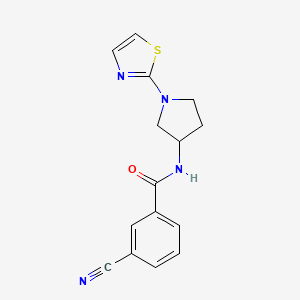

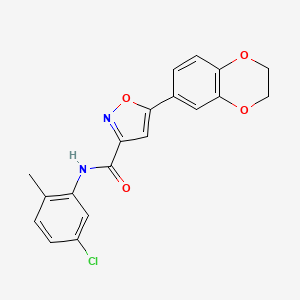

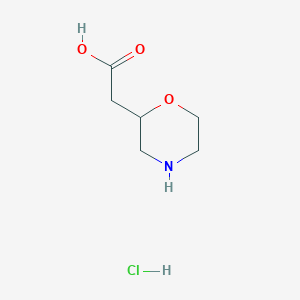

![molecular formula C9H11N5O2 B2405737 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide CAS No. 1564815-44-6](/img/structure/B2405737.png)

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another method involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in general heating conditions .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide. These compounds were synthesized as novel CDK2 inhibitors. Notably, most of these compounds exhibited superior cytotoxic activities against cancer cell lines (MCF-7 and HCT-116) with IC₅₀ values ranging from 45 to 97 nM. Additionally, they showed moderate activity against HepG-2 cells (IC₅₀ range: 48–90 nM) compared to the reference drug sorafenib .

Dual Activity Against Cell Lines and CDK2

Compound 14, derived from 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide, displayed potent dual activity. It effectively inhibited the growth of cancer cell lines (MCF-7, HCT-116, and HepG-2) and also demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. The IC₅₀ values for CDK2 inhibition were 0.057 ± 0.003 μM, 0.081 ± 0.004 μM, and 0.119 ± 0.007 μM for compounds 14, 13, and 15, respectively, outperforming sorafenib (IC₅₀: 0.184 ± 0.01 μM) .

Alteration of Cell Cycle Progression

Compound 14 induced significant alterations in cell cycle progression, making it a promising candidate for further investigations. Its ability to disrupt cell cycle dynamics contributes to its potential as an anti-proliferative agent .

Apoptosis Induction

Within HCT cells, compound 14 also induced apoptosis. Understanding its apoptotic mechanisms could provide insights into novel cancer therapies .

Thioglycoside Derivatives

In addition to the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives (14 and 15) were synthesized. These compounds showed excellent cytotoxic activities against cancer cell lines, emphasizing the versatility of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide derivatives .

Mechanism of Action

Target of Action

The primary target of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells

Result of Action

The compound’s action results in significant inhibition of cell growth, particularly in cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 99 nM . It also induces apoptosis within HCT cells .

properties

IUPAC Name |

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c10-12-8(15)2-4-13-5-6-14-7(9(13)16)1-3-11-14/h1,3,5-6H,2,4,10H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMSRSICJVRUQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=O)N1CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)